5-Bromo-4-fluoro-2,3-dihydro-1H-indene
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Overview
Description
5-Bromo-4-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8BrF It is a derivative of indene, a bicyclic hydrocarbon, and features both bromine and fluorine substituents on its aromatic ring
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or stimulate the receptor’s function, leading to a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, depending on the specific targets they interact with . These pathways can lead to a range of downstream effects, including the regulation of cell growth, inflammation, and immune response.
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant , which suggests that it can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier. These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the known effects of indole derivatives, it can be speculated that the compound may have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the bromination of 4-fluoro-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol.
Electrophilic Substitution: Sulfuric acid or aluminum chloride as catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted indene derivatives.
Oxidation: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-indanone.
Reduction: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-indane.
Scientific Research Applications
5-Bromo-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-indene: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
4-Fluoro-2,3-dihydro-1H-indene: Lacks the bromine substituent, leading to different chemical and biological properties.
5-Chloro-4-fluoro-2,3-dihydro-1H-indene: Similar structure with chlorine instead of bromine, which can influence its reactivity and applications.
Uniqueness
5-Bromo-4-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and potential for various applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-fluoro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAUGGYHVFQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2077959-66-9 |
Source
|
Record name | 5-bromo-4-fluoro-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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